molecular formula C13H28O B14221967 1-[(Pentan-3-yl)oxy]octane CAS No. 625831-10-9

1-[(Pentan-3-yl)oxy]octane

Cat. No.: B14221967
CAS No.: 625831-10-9
M. Wt: 200.36 g/mol
InChI Key: VUBVXAZFBQUJOV-UHFFFAOYSA-N
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Description

1-[(Pentan-3-yl)oxy]octane is an organic compound characterized by its unique molecular structure, which includes an octane backbone with a pentan-3-yl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentan-3-yl)oxy]octane typically involves the reaction of octanol with pentan-3-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of octanol reacts with the hydroxyl group of pentan-3-ol to form the ether bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pentan-3-yl)oxy]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of octanol and pentan-3-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Octanol and pentan-3-ol.

Scientific Research Applications

1-[(Pentan-3-yl)oxy]octane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-[(Pentan-3-yl)oxy]octane exerts its effects is primarily through its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport.

Comparison with Similar Compounds

  • 1-[(Butan-2-yl)oxy]octane
  • 1-[(Hexan-4-yl)oxy]octane
  • 1-[(Heptan-5-yl)oxy]octane

Comparison: 1-[(Pentan-3-yl)oxy]octane is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

625831-10-9

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

1-pentan-3-yloxyoctane

InChI

InChI=1S/C13H28O/c1-4-7-8-9-10-11-12-14-13(5-2)6-3/h13H,4-12H2,1-3H3

InChI Key

VUBVXAZFBQUJOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(CC)CC

Origin of Product

United States

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